molecular formula C10H22O3Si B096005 (3-Glycidoxypropyl)dimethylethoxysilane CAS No. 17963-04-1

(3-Glycidoxypropyl)dimethylethoxysilane

Cat. No.: B096005
CAS No.: 17963-04-1
M. Wt: 218.36 g/mol
InChI Key: HHBOIIOOTUCYQD-UHFFFAOYSA-N
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Description

(3-Glycidoxypropyl)dimethylethoxysilane is an organosilane compound with the molecular formula C10H22O3Si. It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. It is widely used in various industrial applications, including coatings, adhesives, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Glycidoxypropyl)dimethylethoxysilane can be synthesized through the reaction of (3-chloropropyl)dimethylethoxysilane with epichlorohydrin under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the glycidoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Glycidoxypropyl)dimethylethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.

    Epoxide Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

(3-Glycidoxypropyl)dimethylethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Glycidoxypropyl)dimethylethoxysilane is unique due to its specific combination of glycidoxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it particularly suitable for applications requiring strong adhesion and durability .

Properties

IUPAC Name

ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOIIOOTUCYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885002
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA DSSTox
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Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17963-04-1
Record name γ-Glycidyloxypropyldimethylethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17963-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(2,3-Epoxypropoxy)propyl)ethoxydimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017963041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2,3-epoxypropoxy)propyl]ethoxydimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3-(2,3-EPOXYPROPOXY)PROPYL)ETHOXYDIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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